molecular formula C11H14O4 B1329420 Ethanone, 1-(2,4,5-trimethoxyphenyl)- CAS No. 1818-28-6

Ethanone, 1-(2,4,5-trimethoxyphenyl)-

Cat. No. B1329420
CAS RN: 1818-28-6
M. Wt: 210.23 g/mol
InChI Key: GUTMBHHLVSFJIP-UHFFFAOYSA-N
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Description

The compound Ethanone, 1-(2,4,5-trimethoxyphenyl)-, is a benzene derivative that has been isolated from natural sources such as the stem bark of Pachypodanthium staudtii. It is characterized by the presence of three methoxy groups attached to the benzene ring, which significantly influence its chemical and physical properties .

Synthesis Analysis

The synthesis of related ethanone compounds often involves the reaction of halogenated precursors with other reagents. For instance, 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone was synthesized through a halogen-exchange reaction, demonstrating the versatility of halogenated intermediates in the synthesis of complex ethanone derivatives . Similarly, the synthesis of 1-(2,3,4-trimethoxyphenyl)-2-substituted heterocyclic thio ethanone derivatives was achieved in an environmentally friendly process using water as a solvent, mediated by indium .

Molecular Structure Analysis

The molecular structure and properties of related ethanone compounds have been studied using various techniques such as X-ray diffraction and vibrational spectroscopy. For example, the molecular structure of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone was investigated experimentally and supported by computational studies using density functional theory (DFT) . The compound crystallizes in a monoclinic space group with specific conformational characteristics.

Chemical Reactions Analysis

Ethanone derivatives have been found to exhibit catalytic properties in reactions such as the asymmetric transfer hydrogenation of acetophenone. The catalytic activity can be significantly influenced by the porous structure of the materials used . Additionally, the reactivity of such compounds can be predicted by analyzing the molecular electrostatic potential, which indicates possible sites for electrophilic and nucleophilic attacks .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethanone derivatives are closely related to their molecular structure. The presence of electron-donating methoxy groups can affect the compound's reactivity and physical properties. For instance, the general toxicity of 1-(2,4,5-trimethoxyphenyl)-ethanone was determined using a brine shrimp lethality bioassay, indicating its biological activity . Furthermore, the vibrational wavenumbers, hyperpolarizabilities, and molecular electrostatic potential maps of related compounds have been computed to provide insights into their chemical behavior .

Scientific Research Applications

1. Efficient Synthesis Processes Ethanone, 1-(2,4,5-trimethoxyphenyl)-, is involved in various synthesis processes. For instance, it's used in the environmentally friendly synthesis of heterocyclic thio ethanone derivatives in water, showing its versatility and applicability in diverse chemical reactions (Yang et al., 2004). Similarly, it acts as a starting material in the preparation of aryl-imidazothiadiazole analogues, demonstrating significant cytotoxic activity against human cancer cell lines (Kamal et al., 2015).

2. Chemical Transformations and Characterization This compound also undergoes various transformations and characterizations. For instance, it is used in the synthesis of α-Asarone, demonstrating its role in the creation of complex organic compounds (Qiang, 2008). In another study, its derivatives were isolated from Pachypodanthium Staudtii and characterized using NMR analyses, indicating its presence in natural sources and its potential bioactivity (Nahar & Sarker, 2006).

3. Antimicrobial and Pharmacological Potential The compound exhibits potential in pharmacological applications. For instance, a study explored the synthesis and antimicrobial activity of a derivative, showcasing its relevance in pharmaceutical research and the potential for developing new antimicrobial agents (Wanjari, 2020).

4. Molecular and Structural Studies Molecular structure, vibrational, and computational studies have been conducted on derivatives of Ethanone, 1-(2,4,5-trimethoxyphenyl)-. These studies provide insights into its properties and behavior, expanding the understanding of this compound in various scientific contexts (Mary et al., 2015).

5. Novel Applications in Material Science Beyond pharmacology and synthesis, derivatives of this compound have been explored in the field of material science, indicating its broad applicability in various domains of scientific research (Kricheldorf et al., 2005).

Safety And Hazards

Ethanone, 1-(2,4,5-trimethoxyphenyl)- is labeled with the GHS07 symbol, indicating that it can cause serious eye irritation. The hazard statement is H319, and the precautionary statements are P305 + P351 + P338 .

properties

IUPAC Name

1-(2,4,5-trimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-7(12)8-5-10(14-3)11(15-4)6-9(8)13-2/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTMBHHLVSFJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061995
Record name Ethanone, 1-(2,4,5-trimethoxyphenyl)-
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-(2,4,5-trimethoxyphenyl)-

CAS RN

1818-28-6
Record name 2,4,5-Trimethoxyacetophenone
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Record name 2,4,5-Trimethoxyacetophenone
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Record name 2,5-Trimethoxyacetophenone
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Record name Ethanone, 1-(2,4,5-trimethoxyphenyl)-
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Record name Ethanone, 1-(2,4,5-trimethoxyphenyl)-
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Record name 1-(2,4,5-trimethoxyphenyl)ethan-1-one
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Record name 2,4,5-TRIMETHOXYACETOPHENONE
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Synthesis routes and methods

Procedure details

To methylene chloride, 47.5 g of aluminum chloride were added, followed by the addition of 30 g of 2,4,5-trimethoxybenzene and then 13 ml of acetyl chloride under ice cooling. The resulting mixture was stirred at room temperature for 6 hours. After the completion of the reaction, 1N hydrochloric acid was added to the reaction mixture under ice cooling. The resulting mixture was then extracted with methylene chloride. The extract so obtained was washed successively with 1N hydrochloric acid, a 1N aqueous solution of sodium hydrochloride and saturated saline and then dried over anhydrous magnesium sulfate. The organic layer was concentrated under reduced pressure. The crude product so obtained was washed with ethanol, whereby 18.6 g of 2',4',5'-trimethoxyacetophenone were obtained (yield: 50%).
Quantity
30 g
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13 mL
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0 (± 1) mol
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Quantity
47.5 g
Type
reactant
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0 (± 1) mol
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